molecular formula C19H18N2O2S B2830505 N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide CAS No. 2034527-82-5

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide

Cat. No.: B2830505
CAS No.: 2034527-82-5
M. Wt: 338.43
InChI Key: ADLOMVZHOAEXIX-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide is a synthetic small molecule compound designed for preclinical research and development. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets . The structure is hybridized with an isochroman moiety, which may influence the compound's bioavailability and target binding properties. Benzo[d]thiazole derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology. Some analogues have demonstrated significant promise as inhibitors of key signaling pathways. For instance, related compounds have been reported to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade, which are critical targets in cancers such as triple-negative breast cancer (TNBC) . These inhibitors can induce apoptosis and arrest the cell cycle in cancer cells . The specific mechanism of action, binding affinity, and selectivity profile for this compound are subject to further investigation. This product is intended for research applications only, including but not limited to: • In vitro pharmacological and mechanistic studies • Target identification and validation efforts • Structure-activity relationship (SAR) investigations in medicinal chemistry • Analytical method development and reference standard applications It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-21(11-15-10-13-6-2-3-7-14(13)12-23-15)19(22)18-20-16-8-4-5-9-17(16)24-18/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLOMVZHOAEXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isochroman-3-ylmethyl Intermediate: This step involves the alkylation of isochroman with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Synthesis of Benzo[d]thiazole-2-carboxylic Acid: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the isochroman-3-ylmethyl intermediate with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isochroman moiety, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • This suggests that the isochroman group’s bicyclic structure may pose synthetic challenges.
  • Substituent Effects : The isochroman group’s oxygen atom may improve aqueous solubility relative to purely hydrophobic substituents (e.g., cycloheptyl, phenethyl) while maintaining rigidity for target binding .

Hypothetical Advantages of the Target Compound :

  • The isochroman group’s oxygen atom may improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) compared to non-oxygenated analogs .

Physicochemical and Spectroscopic Comparisons

  • NMR Data : Analogs such as N-(4-phenylthiazol-2-yl)-N-(prop-2-yn-1-yl)benzamide exhibit distinct ¹H NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and aliphatic protons (δ 2.1–4.3 ppm), similar to the expected spectral features of the target compound .
  • Mass Spectrometry : Benzothiazole carboxamides consistently show [M+H]⁺ peaks in HRMS, with precise mass matches (e.g., m/z 423.1234 for compound 31 in ), supporting structural validation .

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isochroman derivatives with benzo[d]thiazole carboxylic acids. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated across several assays, demonstrating a range of pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with similar thiazole structures have reported GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating significant cytotoxic potential .
  • Antibacterial Properties : Compounds in the benzothiazole class have demonstrated considerable antibacterial activity. For example, derivatives have shown IC50 values as low as 0.0033 to 0.046 μg/mL against E. coli DNA gyrase and topoisomerase IV, suggesting effective inhibition of bacterial growth .
  • Enzymatic Inhibition : The compound's structural features contribute to its ability to inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thiazole and isochroman rings significantly influence biological activity:

  • Positioning of Substituents : The presence of lipophilic groups at the 4-position of the thiazole ring enhances activity, while larger substituents generally improve binding affinity and potency .
  • Hydrogen Bonding : Compounds that can form additional hydrogen bonds with target proteins exhibit improved efficacy. For instance, the introduction of amide or carbamate groups has been linked to enhanced enzymatic inhibition .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cell Viability Assays : In vitro studies using MCF-10A cell lines demonstrated that compounds with similar structures maintained over 87% viability at concentrations up to 50 µM, indicating a favorable safety profile while exhibiting antiproliferative effects .
  • Antimicrobial Testing : A series of benzothiazole derivatives were tested against various bacterial strains, revealing MIC values as low as 0.008 µg/mL against Streptococcus pneumoniae, showcasing their potential as broad-spectrum antibiotics .

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